

# A Comparative Benchmarking of BaSi<sub>2</sub> and CIGS Solar Cell Technologies

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## Compound of Interest

Compound Name: Barium silicide

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In the pursuit of next-generation photovoltaic materials, both Barium Disilicide (BaSi<sub>2</sub>) and Copper Indium Gallium Selenide (CIGS) have emerged as promising candidates. CIGS is a well-established thin-film technology with proven high efficiency, while BaSi<sub>2</sub> is a more nascent material based on earth-abundant elements, offering a potential for lower-cost solar energy conversion. This guide provides an objective comparison of the performance of BaSi<sub>2</sub> and CIGS solar cells, supported by experimental data, detailed methodologies, and a standardized benchmarking workflow.

## Quantitative Performance Comparison

The following table summarizes the key performance parameters of recently reported high-efficiency BaSi<sub>2</sub> and CIGS solar cells. It is important to note that CIGS technology is significantly more mature, which is reflected in its superior performance metrics.

Parameter	BaSi <sub>2</sub> (Experimental)	CIGS (World Record)
Power Conversion Efficiency (PCE)	10.62% <a href="#">[1]</a>	23.64% <a href="#">[2]</a> <a href="#">[3]</a>
Open-Circuit Voltage (Voc)	0.539 V <a href="#">[1]</a>	Not explicitly stated for the record, but typically high
Short-Circuit Current Density (Jsc)	34.1 mA/cm <sup>2</sup> <a href="#">[1]</a>	Not explicitly stated for the record, but typically high
Fill Factor (FF)	57.8% <a href="#">[1]</a>	Not explicitly stated for the record, but typically high
Absorber Layer Thickness	~20-100 nm <a href="#">[4]</a>	~2-3 μm <a href="#">[5]</a>
Bandgap	~1.3 eV <a href="#">[6]</a> <a href="#">[7]</a>	Tunable (~1.0 - 1.7 eV) <a href="#">[5]</a>

## Experimental Protocols

### BaSi<sub>2</sub> Solar Cell Fabrication (p-BaSi<sub>2</sub>/n-Si Heterojunction)

The fabrication of a p-type BaSi<sub>2</sub> on an n-type crystalline silicon (c-Si) heterojunction solar cell with an efficiency of 10.62% involved a two-step thermal evaporation process.[\[1\]](#)

- **Substrate Preparation:** An n-type Czochralski (CZ)-grown Si(111) substrate is chemically cleaned to remove any surface contaminants.
- **BaSi<sub>2</sub> Deposition:**
  - A thin layer of amorphous Si (a-Si) is deposited on the c-Si substrate.
  - Barium (Ba) and Silicon (Si) are co-evaporated onto the a-Si layer in a high-vacuum chamber. A low growth rate is maintained to improve the crystallinity of the BaSi<sub>2</sub> film.[\[1\]](#)
- **Post-Deposition Annealing:** The structure is annealed at a high temperature (e.g., 800°C) to promote the formation of the polycrystalline p-type BaSi<sub>2</sub> thin film through the diffusion of Ba and Si atoms.[\[8\]](#)

- **Contact Formation:** Transparent conductive oxide (TCO) and metal contacts are deposited on the front and back of the cell, respectively, to complete the device.

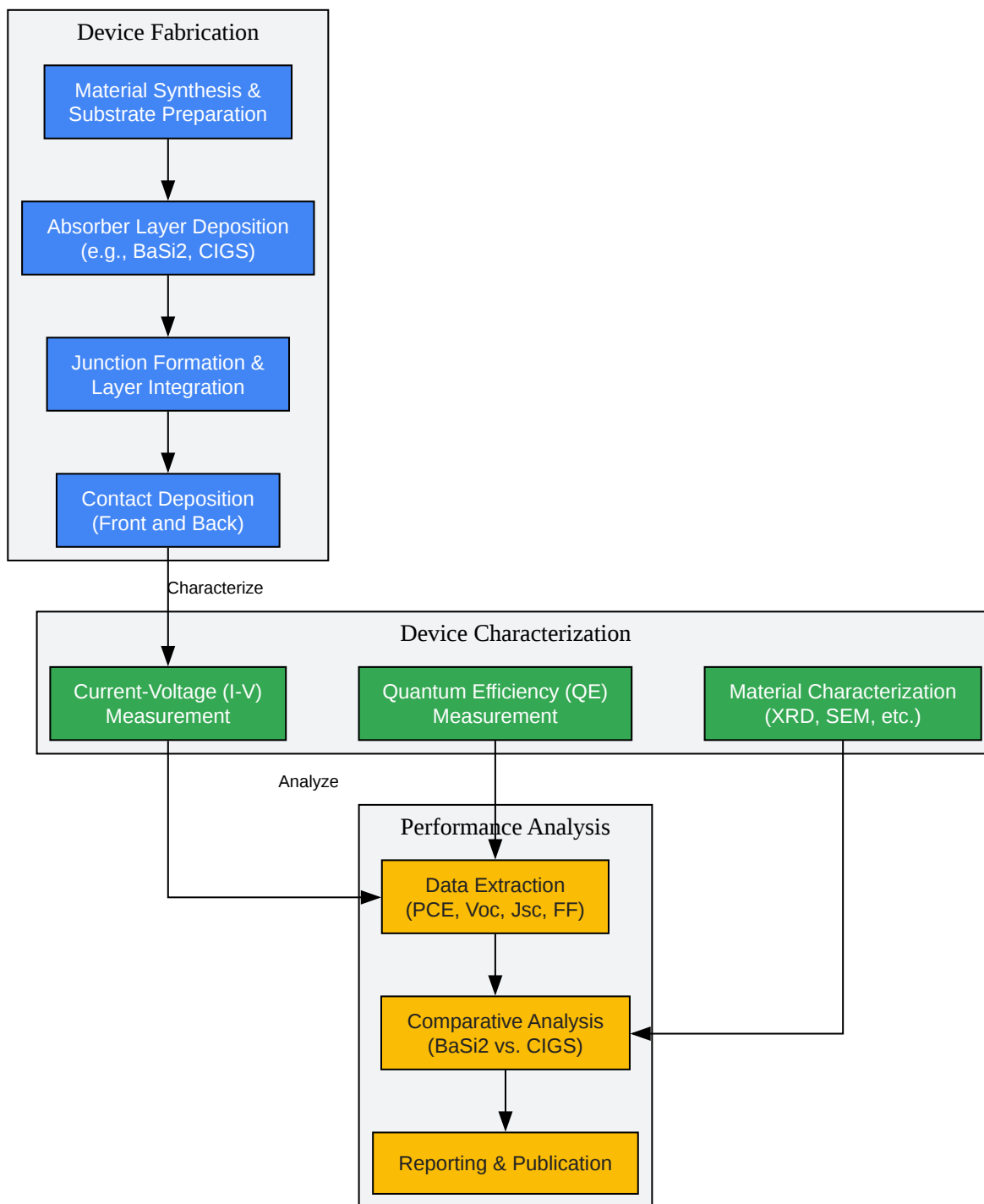
## CIGS Solar Cell Fabrication (Co-evaporation Method)

The world-record efficiency CIGS solar cells are typically fabricated using a co-evaporation process.<sup>[9][10]</sup>

- **Substrate and Back Contact:** A soda-lime glass substrate is coated with a Molybdenum (Mo) back contact layer via sputtering.<sup>[9][10]</sup>
- **CIGS Absorber Layer Deposition:** Copper (Cu), Indium (In), Gallium (Ga), and Selenium (Se) are simultaneously evaporated from separate sources in a vacuum chamber onto the Mo-coated substrate. The substrate temperature is carefully controlled throughout the deposition process to ensure the formation of a high-quality CIGS film with a specific composition and grading of Ga.<sup>[9]</sup>
- **Buffer Layer Deposition:** A thin buffer layer, typically Cadmium Sulfide (CdS), is deposited onto the CIGS layer using a chemical bath deposition (CBD) method.<sup>[9]</sup>
- **Window Layer and Front Contact:** A transparent conductive oxide (TCO) window layer, such as Zinc Oxide (ZnO), is sputtered on top of the buffer layer. Finally, a metal grid (e.g., Ni/Al) is deposited to form the front contact.<sup>[11]</sup>

## Benchmarking Workflow

The following diagram illustrates a generalized workflow for the benchmarking of solar cell technologies. This process ensures a systematic and comparative evaluation of different materials and device architectures.



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Caption: A flowchart illustrating the key stages in benchmarking solar cell performance.

## Signaling Pathways and Physical Mechanisms

The fundamental principle of operation for both BaSi<sub>2</sub> and CIGS solar cells is the photovoltaic effect. The "signaling pathway" in this context refers to the sequence of physical events that lead to the generation of electrical current from sunlight.



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Caption: The sequential process of converting light into electricity in a solar cell.

In both BaSi<sub>2</sub> and CIGS based devices, incident photons with energy greater than the material's bandgap are absorbed, creating electron-hole pairs. The built-in electric field at the p-n junction separates these charge carriers, driving electrons to the n-side and holes to the p-side. These separated charges are then collected at the respective contacts, generating a flow of current in an external circuit. The efficiency of this process is determined by factors such as the material's absorption coefficient, carrier lifetime, and the quality of the p-n junction.

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## References

- 1. minnovation.com.au [minnovation.com.au]
- 2. scitechdaily.com [scitechdaily.com]
- 3. taiyangnews.info [taiyangnews.info]
- 4. researchgate.net [researchgate.net]
- 5. pv-tech.org [pv-tech.org]
- 6. researchgate.net [researchgate.net]

- 7. Recent progress toward realization of high-efficiency BaSi<sub>2</sub> solar cells. Thin-film deposition techniques and passivation of defects [inis.iaea.org]
- 8. US20170125618A1 - Forming method for acigs film at low temperature and manufacturing method for solar cell by using the forming method - Google Patents [patents.google.com]
- 9. CIGS Solar Cell Structure and Construction Here is How [eossolarsolutions.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
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